molecular formula C6H16Cl2N2O B1452564 (Oxan-2-ylmethyl)hydrazine dihydrochloride CAS No. 1240527-93-8

(Oxan-2-ylmethyl)hydrazine dihydrochloride

Cat. No.: B1452564
CAS No.: 1240527-93-8
M. Wt: 203.11 g/mol
InChI Key: RQDDVRLFZABQLV-UHFFFAOYSA-N
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Scientific Research Applications

(Oxan-2-ylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

The compound is classified as a Warning substance. Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxan-2-ylmethyl)hydrazine dihydrochloride typically involves the reaction of oxan-2-ylmethyl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps :

    Preparation of Oxan-2-ylmethyl Hydrazine: This intermediate is synthesized through the reaction of oxan-2-ylmethyl chloride with hydrazine hydrate.

    Formation of Dihydrochloride Salt: The oxan-2-ylmethyl hydrazine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically obtained as a powder with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

(Oxan-2-ylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-ylmethyl oxides, while reduction can produce different hydrazine derivatives .

Mechanism of Action

The mechanism of action of (Oxan-2-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Hydrazine Dihydrochloride: A related compound with similar chemical properties but different applications.

    Oxan-2-ylmethyl Chloride: An intermediate used in the synthesis of (Oxan-2-ylmethyl)hydrazine dihydrochloride.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

oxan-2-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDDVRLFZABQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the Compound (Ih) (10 g, 58 mmol), 2-(tetrahydropyranyl)methylbromide (10 mL, 81 mmol), potassium hydroxide (4.89 g, 87 mmol) and tetrabutyl-ammonium sulfate (1.97 g, 5.8 mmol) in toluene (200 mL) was heated under reflux for 9 hours. To the reaction mixture was added water (200 mL), and the aqueous layer was extracted with ethyl acetate (200 mL). The combined organic layers were dried over anhydrous MgSO4 and the solvent was evaporated under reduced pressure. The concentrated residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to give Compound (IIh) (9.30 g). The Compound (IIh) was dissolved in a mixed solvent of methanol (65 mL) and chloroform (30 mL), to the solution was added 4 mol/L HCl/1,4-dioxane (65 mL) at room temperature, and the reaction mixture was stirred at 50° C. for 1 hour. The solvent was evaporated under reduced pressure, to the concentrated residue was added ethyl acetate (100 mL), and the mixture was stirred for 1 hour at room temperature. The resulting precipitate was collected by filtration, washed with ethyl acetate (5 mL) twice, and dried under reduced pressure to give the title Compound (IIIh) (6.79 g, 70%) as a white solid.
[Compound]
Name
2-(tetrahydropyranyl)methylbromide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
tetrabutyl-ammonium sulfate
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Reactant of Route 2
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Reactant of Route 3
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Reactant of Route 4
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Reactant of Route 5
(Oxan-2-ylmethyl)hydrazine dihydrochloride
Reactant of Route 6
(Oxan-2-ylmethyl)hydrazine dihydrochloride

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